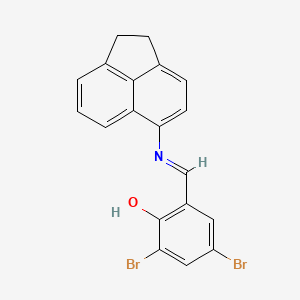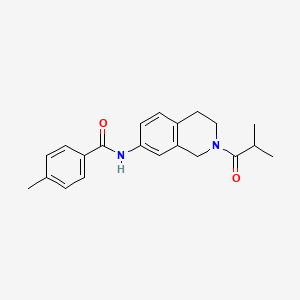
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzamide, also known as L-765,314, is a synthetic compound that has been extensively studied in the field of neuroscience. It belongs to the class of benzamide derivatives and has been reported to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease.
作用机制
The exact mechanism of action of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzamide is not fully understood. However, it has been reported to act as a dopamine D1 receptor agonist and can stimulate the release of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of movement, mood, and motivation. This compound has also been shown to have antioxidant properties and can protect neurons from oxidative stress-induced damage.
Biochemical and Physiological Effects
This compound has been reported to have several biochemical and physiological effects. It can increase the levels of dopamine in the brain and improve motor function in animal models of Parkinson's disease. This compound can also reduce the levels of reactive oxygen species and prevent oxidative stress-induced damage to neurons. It has been shown to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the brain.
实验室实验的优点和局限性
The advantages of using N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzamide in lab experiments include its high potency and specificity for dopamine D1 receptors. It has been extensively studied and has a well-characterized mechanism of action. However, the limitations of using this compound include its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzamide. One potential application is in the treatment of other neurodegenerative disorders such as Alzheimer's disease and Huntington's disease. This compound has also been shown to have potential applications in the treatment of drug addiction and depression. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成方法
The synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzamide involves a multi-step process that includes the reaction of 4-methylbenzoyl chloride with 2-isobutyryl-1,2,3,4-tetrahydroisoquinoline in the presence of a base such as sodium carbonate. The resulting intermediate is then reacted with hydroxylamine hydrochloride to yield the final product.
科学研究应用
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects the motor system and is characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. This compound has been shown to have neuroprotective effects and can prevent the death of dopaminergic neurons in animal models of Parkinson's disease.
属性
IUPAC Name |
4-methyl-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14(2)21(25)23-11-10-16-8-9-19(12-18(16)13-23)22-20(24)17-6-4-15(3)5-7-17/h4-9,12,14H,10-11,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKSAKWOMOZMPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C(C)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]imidazol-4-yl]methanol](/img/structure/B2783563.png)
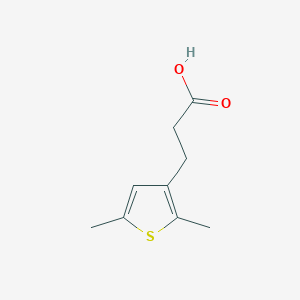


![2-(butylthio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2783572.png)



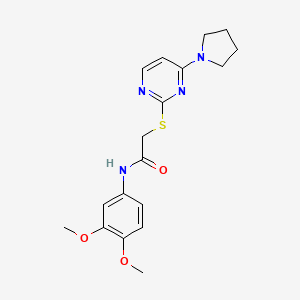
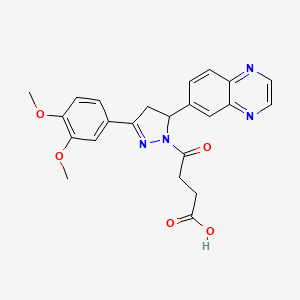
![8a-(hydroxymethyl)-hexahydro-1H-imidazolidino[4,3-c]morpholin-3-one](/img/structure/B2783580.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2783581.png)
![1-[2-(4-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2783583.png)
